2-Methyl-1-oxopropyl-benzenediazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-oxopropyl-benzenediazonium chloride is a diazonium salt that contains a diazonium group (-N₂⁺) attached to a benzene ring. This compound is known for its reactivity and is commonly used in organic synthesis, particularly in the preparation of azo compounds and other aromatic derivatives .
Vorbereitungsmethoden
The synthesis of 2-Methyl-1-oxopropyl-benzenediazonium chloride typically involves the diazotization of an aromatic amine. The process begins with the treatment of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions. This reaction results in the formation of the diazonium salt . Industrial production methods may involve similar processes but on a larger scale, with careful control of temperature and reaction conditions to ensure safety and yield.
Analyse Chemischer Reaktionen
2-Methyl-1-oxopropyl-benzenediazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium ion can react with phenols or aromatic amines to form azo compounds, which are characterized by a nitrogen-nitrogen double bond linking two aromatic rings.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common reagents used in these reactions include potassium iodide, sodium hydroxide, and various copper salts (for Sandmeyer reactions). Major products formed from these reactions include substituted aromatic compounds and azo dyes .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-oxopropyl-benzenediazonium chloride has several scientific research applications:
Wirkmechanismus
The reactivity of 2-Methyl-1-oxopropyl-benzenediazonium chloride is primarily due to the presence of the diazonium group, which is a good leaving group. The diazonium ion can undergo nucleophilic substitution reactions, where the nitrogen gas is released, and the nucleophile replaces the diazonium group on the aromatic ring . In coupling reactions, the diazonium ion reacts with electron-rich aromatic compounds to form azo compounds, which involve the formation of a nitrogen-nitrogen double bond .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Methyl-1-oxopropyl-benzenediazonium chloride include other diazonium salts such as benzenediazonium chloride and p-toluenediazonium chloride. These compounds share similar reactivity patterns but differ in their substituents on the aromatic ring. The presence of different substituents can influence the reactivity and stability of the diazonium ion. For example, electron-donating groups on the aromatic ring can stabilize the diazonium ion, making it more reactive in coupling reactions .
Eigenschaften
CAS-Nummer |
121535-91-9 |
---|---|
Molekularformel |
C10H11ClN2O |
Molekulargewicht |
210.66 g/mol |
IUPAC-Name |
2-(2-methylpropanoyl)benzenediazonium;chloride |
InChI |
InChI=1S/C10H11N2O.ClH/c1-7(2)10(13)8-5-3-4-6-9(8)12-11;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MYMJBJHJRUCMNA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C(=O)C1=CC=CC=C1[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.